molecular formula C25H23N3O4 B11447124 2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11447124
M. Wt: 429.5 g/mol
InChI Key: HQGBWTJRUYIIGF-UHFFFAOYSA-N
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Description

2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core and methoxyphenyl and methylphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps. The starting materials often include 4-methoxybenzaldehyde and 4-methylbenzylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazolinone core. The final step involves the acylation of the intermediate to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the quinazolinone core can be reduced to form alcohols.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: Preliminary studies suggest it could have pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide
  • 2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(2-phenylethyl)acetamide

Uniqueness

Compared to similar compounds, 2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups can enhance its solubility and stability under various conditions.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C25H23N3O4/c1-17-7-9-18(10-8-17)15-26-23(29)16-27-22-6-4-3-5-21(22)24(30)28(25(27)31)19-11-13-20(32-2)14-12-19/h3-14H,15-16H2,1-2H3,(H,26,29)

InChI Key

HQGBWTJRUYIIGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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